molecular formula C12H13NO3S2 B1469801 2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide CAS No. 1123204-12-5

2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B1469801
CAS No.: 1123204-12-5
M. Wt: 283.4 g/mol
InChI Key: FHKFTUMPIBQYRJ-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C12H13NO3S2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c14-12(13-10-4-2-1-3-5-10)8-17-11-6-7-18(15,16)9-11/h1-6H,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKFTUMPIBQYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)SCC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide is a novel organic molecule that has attracted attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3S2C_{12}H_{13}NO_3S_2. The compound features a thiophene ring with dioxo substituents and a phenylacetamide moiety, which may influence its biological interactions.

PropertyDetails
Molecular FormulaC12H13NO3S2C_{12}H_{13}NO_3S_2
Molecular Weight273.36 g/mol
CAS Number122131-77-5
Functional GroupsThiophene, Sulfanyl, Amide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for inhibiting enzymes such as carbonic anhydrase, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. This dual functionality may enhance the compound's efficacy in modulating enzymatic activities and cellular pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Thiophene derivatives have shown potential in inhibiting bacterial growth.
  • Antitumor Activity : Some studies suggest that thiophene-based compounds can induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may possess properties that mitigate inflammatory responses.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial enzyme systems crucial for survival.
  • Anticancer Research : In vitro studies have shown that related thiophene compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative exhibited IC50 values in the micromolar range against breast cancer cells, suggesting a potential for further development as an anticancer agent .
  • Enzyme Inhibition Assays : Enzyme assays indicated that the sulfonamide moiety effectively inhibited carbonic anhydrase activity, which could be beneficial in treating conditions like glaucoma and certain types of edema .

Comparative Analysis of Biological Activities

To better understand the biological potential of this compound, a comparison with related compounds is essential.

CompoundAntimicrobial ActivityAntitumor ActivityEnzyme Inhibition (Carbonic Anhydrase)
This compoundModerateHighStrong
N-(4-Chlorophenyl)-1,1-dioxo-2,5-dihydrothiophen-3-sulfonamideHighModerateModerate
N-(4-Methylphenyl)-benzenesulfonamideLowHighWeak

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide

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